molecular formula C13H20O2 B12582220 (2R)-6-(Benzyloxy)hexan-2-ol CAS No. 271799-09-8

(2R)-6-(Benzyloxy)hexan-2-ol

Cat. No.: B12582220
CAS No.: 271799-09-8
M. Wt: 208.30 g/mol
InChI Key: POEQSPGKVCZGEY-GFCCVEGCSA-N
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Description

(2R)-6-(Benzyloxy)hexan-2-ol: is an organic compound characterized by a hexane backbone with a benzyloxy group attached to the sixth carbon and a hydroxyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-(Benzyloxy)hexan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable hexane derivative.

    Introduction of Benzyloxy Group: A benzyloxy group is introduced at the sixth carbon through a nucleophilic substitution reaction. This can be achieved using benzyl alcohol and a suitable leaving group.

    Hydroxyl Group Introduction: The hydroxyl group is introduced at the second carbon through a reduction reaction. This can be achieved using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent product quality and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time to maximize efficiency.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-6-(Benzyloxy)hexan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different alcohols or alkanes using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Benzyl alcohol, suitable leaving groups

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Secondary alcohols, alkanes

    Substitution: Various substituted hexane derivatives

Scientific Research Applications

(2R)-6-(Benzyloxy)hexan-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-6-(Benzyloxy)hexan-2-ol exerts its effects involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its functional groups, such as hydroxyl and benzyloxy groups.

Comparison with Similar Compounds

Similar Compounds

    (2R)-6-(Methoxy)hexan-2-ol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (2R)-6-(Ethoxy)hexan-2-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

    Benzyloxy Group: The presence of the benzyloxy group imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.

    Stereochemistry: The (2R) configuration provides specific stereochemical properties that can influence its reactivity and interactions with biological molecules.

Properties

CAS No.

271799-09-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(2R)-6-phenylmethoxyhexan-2-ol

InChI

InChI=1S/C13H20O2/c1-12(14)7-5-6-10-15-11-13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10-11H2,1H3/t12-/m1/s1

InChI Key

POEQSPGKVCZGEY-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](CCCCOCC1=CC=CC=C1)O

Canonical SMILES

CC(CCCCOCC1=CC=CC=C1)O

Origin of Product

United States

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